molecular formula C8H5ClN2O B11912111 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11912111
M. Wt: 180.59 g/mol
InChI Key: YHRDQDFTTYNOTR-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1019021-84-1) is a versatile chemical intermediate based on the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. This compound is characterized by a reactive aldehyde group and a chloro substituent, which serve as key sites for further synthetic modification to create diverse libraries of compounds for biological screening . While direct biological data for this specific isomer is limited in the searched literature, studies on highly similar analogs provide strong evidence of its research potential. For instance, novel 2-chloroimidazo[1,2-a]pyridine Schiff bases have demonstrated significant anticancer activity in vitro against human kidney (A-498) and lung (A-549) carcinoma cell lines, with one compound reporting a GI50 value of less than 10 µM . Furthermore, such derivatives have shown promising, moderate to good antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as the fungal strain Candida albicans . The imidazo[1,2-a]pyridine core is also a subject of interest in computational chemistry and drug design. Molecular docking simulations suggest that these compounds can exhibit strong binding interactions with various cancerous and microbial target proteins, including kinases . In-silico analyses, including the study of Frontier Molecular Orbitals (FMOs) and global reactivity descriptors, help researchers predict the compound's reactivity and toxicity profile, aiding in the rational design of safer and more effective candidates . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H

InChI Key

YHRDQDFTTYNOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Cyclization with 1,1,3-Trichloroacetone

A widely reported method involves the reaction of 2-amino-5-chloropyridine (8-chloro precursor) with 1,1,3-trichloroacetone in dimethoxyethane (DME) at room temperature. The process begins with the formation of an intermediate Schiff base, which undergoes intramolecular cyclization upon heating. Key steps include:

  • Step 1: Dissolution of 2-amino-5-chloropyridine (44.3 mmol) in DME.

  • Step 2: Dropwise addition of 1,1,3-trichloroacetone (63.5 mmol) at 25°C, followed by 5 hours of stirring.

  • Step 3: Reflux in ethanol for 2 hours to complete cyclization, yielding 8-chloroimidazo[1,2-a]pyridine.

This method achieves an 81% yield for the unsubstituted analog, though the chloro-substituted variant requires additional purification via silica gel chromatography.

Formylation at Position 3: Vilsmeier-Haack Reaction

Introducing the aldehyde group at position 3 is accomplished through the Vilsmeier-Haack formylation, leveraging the reactivity of the imidazo[1,2-a]pyridine core.

Standard Protocol

  • Reagents: Phosphorous oxychloride (POCl₃), dimethylformamide (DMF).

  • Procedure:

    • The 8-chloroimidazo[1,2-a]pyridine intermediate (5.3 g, 34.8 mmol) is dissolved in toluene.

    • POCl₃ (9.7 mL, 104 mmol) is added dropwise under reflux, followed by DMF (3 mL).

    • After 16 hours, the mixture is quenched with ice water, and the product is extracted with dichloromethane.

  • Yield: 88% after column chromatography (hexane:ethyl acetate = 90:10).

Optimized Conditions for Enhanced Selectivity

Recent modifications include:

  • Temperature Control: Maintaining reflux at 100°C minimizes side reactions.

  • Solvent System: Substituting toluene with dichloroethane improves solubility of the chloro intermediate.

Alternative Pathways: One-Pot Synthesis

To streamline production, one-pot strategies combining cyclization and formylation have been explored:

Sequential Cyclization-Formylation

  • Step 1: Cyclization of 2-amino-5-chloropyridine with chloroacetic acid in aqueous triethylamine at 90°C for 5 hours.

  • Step 2: Direct treatment of the crude product with POCl₃ and DMF without isolation, reducing purification steps.

  • Overall Yield: 74% for the combined process.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO₂: Hexane:ethyl acetate gradients (90:10 to 80:20) resolve the aldehyde product from unreacted starting materials.

  • Recrystallization: Ethanol/water mixtures (3:1) yield crystalline 8-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with >95% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 9.35 (d, J = 6.8 Hz, 1H), 7.59 (d, J = 8.9 Hz, 1H), 7.54–7.48 (m, 1H), 7.08 (td, J = 6.9, 1.2 Hz, 1H).

  • 13C NMR: δ 176.9 (CHO), 147.2, 146.0, 130.8, 127.9, 118.6, 116.9, 115.9.

Industrial-Scale Considerations

Cost-Effective Reagent Sourcing

  • POCl₃ Alternatives: Thionyl chloride (SOCl₂) has been tested but requires higher temperatures (120°C), increasing energy costs.

  • Solvent Recovery: DME and ethanol are distilled and reused, reducing waste.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions: 150°C, 300 W, 30 minutes.

  • Advantage: Reduces reaction time from 16 hours to 45 minutes, with comparable yields (85%).

Challenges and Limitations

  • Regioselectivity: Competing formylation at position 2 occurs if reaction temperatures exceed 110°C.

  • Stability: The aldehyde group is prone to oxidation, necessitating anhydrous storage conditions .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 8-Chloroimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Position and Electronic Effects

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
  • Structure : Fluorine at position 4.
  • Activity : Derivatives (e.g., oxazole analogs 4i, 4o, 4g, 4h) exhibited potent urease inhibition (IC50 = 5.68–10.45 μM), surpassing the standard thiourea drug .
  • SAR: Electron-withdrawing groups (-CF3, -NO2) and hydrogen-bond donors (-OH) enhance activity. Fluorine’s electronegativity improves binding via dipole interactions .
  • However, steric hindrance at position 8 could offset this advantage.
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • Structure : Chlorine at position 2.
  • Properties: Molecular weight = 180.59 g/mol; Canonical SMILES = ClC1=CN2C=C(N=C2C=C1)C=O .
  • Activity: Limited bioactivity data, but positional differences significantly alter electronic distribution. The 2-chloro group may hinder access to the enzyme’s active site compared to 8-chloro derivatives.
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
  • Structure : Bromine at position 7.
  • However, higher molecular weight (243.03 g/mol for 6-bromo-8-fluoro analog) may reduce solubility .
  • Comparison : Chlorine’s smaller size may balance steric effects and electronic contributions better than bromine.

Functional Group Modifications

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • Structure : Phenyl group at position 2.
  • Properties : Molecular weight = 222.24 g/mol; LogP = 2.81, indicating higher lipophilicity .
  • Activity: Hydrophobic phenyl groups may improve membrane permeability but reduce solubility.
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • Structure : Methyl group at position 8.
  • Molecular weight = 236.28 g/mol .
  • Comparison : The 8-chloro derivative’s electron-withdrawing nature likely enhances binding to positively charged enzyme pockets.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituent(s) Molecular Weight (g/mol) IC50 (μM) Key Interactions
8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Cl (position 8) 180.59* N/A Predicted H-bonding, π-π
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde F (position 6) 162.15 5.68–10.45 π-π, H-bonding
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Phenyl (position 2) 222.24 N/A Hydrophobic interactions
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde Br (position 8) 243.03* N/A Van der Waals

*Estimated based on analogs.

Biological Activity

8-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro substituent at the 8-position and an aldehyde functional group at the 3-position of the imidazole ring, with the molecular formula C8H6ClN3OC_8H_6ClN_3O and a molecular weight of approximately 199.61 g/mol. Its unique structural characteristics contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound can be achieved through multiple methods, including:

  • Condensation Reactions : Utilizing derivatives of imidazo[1,2-a]pyridine and appropriate aldehydes.
  • Functional Group Transformations : Modifications of existing imidazo[1,2-a]pyridine compounds to introduce the chloro and aldehyde groups.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated its potential as an antimicrobial agent. For instance, derivatives of imidazo[1,2-a]pyridine have shown activity against resistant strains of Candida albicans. In one study, several derivatives were synthesized and tested for their antifungal activity using the microdilution method. Four compounds showed significant activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Enzyme Inhibition

Investigations into the interactions of this compound with various enzymes have shown promising results. It appears to act as an inhibitor for certain kinases and enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:

Compound NameStructural FeaturesUnique Properties
6-Chloroimidazo[1,2-a]pyridineChloro at position 6Different biological activity profiles
2-Chloroimidazo[1,2-a]pyridineChloro at position 2Varying reactivity patterns
Imidazo[1,2-a]pyridineNo chloro substituentParent structure for various derivatives
8-Bromoimidazo[1,2-a]pyridineBromo substituent instead of chloroAltered reactivity due to bromine's properties

This table illustrates how variations in substitution can lead to distinct pharmacological profiles.

Case Studies

Several case studies have focused on the biological activity of related compounds:

  • Antifungal Activity : In a study involving ten new derivatives based on imidazo[1,2-a]pyridine-3-carbaldehyde, four exhibited notable antifungal properties against Candida albicans, emphasizing the potential of this scaffold in treating fungal infections .
  • Antitubercular Research : A systematic investigation into imidazo[1,2-a]pyridine derivatives revealed significant anti-Mtb activities in vitro. These findings support further exploration into the therapeutic applications of compounds like this compound against drug-resistant TB strains .

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